molecular formula C9H3ClF6O2 B14074661 3'-Chloro-5'-trifluoromethoxy-2,2,2-trifluoroacetophenone

3'-Chloro-5'-trifluoromethoxy-2,2,2-trifluoroacetophenone

Cat. No.: B14074661
M. Wt: 292.56 g/mol
InChI Key: IWMHIMFUEYTDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H3ClF6O2 and a molecular weight of 292.56 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a trifluoromethoxy group attached to an acetophenone core. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone typically involves multiple steps. One common method starts with the nitration of 3’-chloro-2,2,2-trifluoroacetophenone, followed by reduction, chlorination, and deamination . The reaction conditions are generally mild, and the process is designed to be cost-effective and straightforward.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of Grignard reagents and trifluoroacetyl compounds. For example, 3,5-dichlorobromobenzene can react with isopropyl magnesium chloride-lithium chloride in tetrahydrofuran to form the Grignard reagent, which then reacts with methyl trifluoroacetate . This method is preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the context of its use . The exact pathways and targets are often determined through detailed biochemical studies and assays.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone include:

Uniqueness

What sets 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high chemical stability and reactivity .

Properties

Molecular Formula

C9H3ClF6O2

Molecular Weight

292.56 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H3ClF6O2/c10-5-1-4(7(17)8(11,12)13)2-6(3-5)18-9(14,15)16/h1-3H

InChI Key

IWMHIMFUEYTDRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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